molecular formula C25H33ClO6 B192716 Beclomethasone 21-Monopropionate CAS No. 69224-79-9

Beclomethasone 21-Monopropionate

Cat. No. B192716
CAS RN: 69224-79-9
M. Wt: 465 g/mol
InChI Key: OPNPEZLXXKGRTA-XGQKBEPLSA-N
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Description

Beclomethasone 21-Monopropionate, also known as Beclomethasone Dipropinate Ep impurity A, is used as a working standard or secondary reference standard . It is indicated in the maintenance treatment of asthma as prophylactic therapy in patients 5 years of age and older .


Synthesis Analysis

Beclomethasone dipropionate is rapidly activated by hydrolysis to the active monoester, 17 monopropionate (B-17-MP), which mediates anti-inflammatory actions . The systemic absorption of Beclomethasone dipropionate was assessed by measuring the plasma concentrations of its active metabolite B-17-MP .


Molecular Structure Analysis

Beclomethasone 21-Monopropionate is an ester of beclomethasone . It is a small molecule .


Chemical Reactions Analysis

Intravenous administration of Beclomethasone dipropionate was associated with rapid conversion to B-17-MP . Unchanged Beclomethasone dipropionate has negligible oral and intranasal bioavailability with limited absorption following inhaled dosing due to extensive presystemic conversion of Beclomethasone dipropionate to B-17-MP in the lung .


Physical And Chemical Properties Analysis

Beclomethasone dipropionate is sparingly soluble in water. It is very slightly soluble in water, very soluble in chloroform, and freely soluble in acetone and in ethanol .

Scientific Research Applications

Activation and Metabolism

  • Beclomethasone 21-monopropionate (21-BMP) demonstrates no binding affinity for the glucocorticoid receptor, in contrast to its counterpart, beclomethasone 17-monopropionate (17-BMP), which exhibits significant potency (Würthwein & Rohdewald, 1990). This suggests that 21-BMP plays a less significant role in the therapeutic activity of beclomethasone dipropionate (BDP).

Degradation and Pharmacokinetics

  • In human plasma, BDP degrades into several products, including 21-BMP, through enzyme-catalyzed and non-enzyme-catalyzed reactions (Foe et al., 1998). This degradation is an important aspect of the pharmacokinetics of BDP, affecting its bioavailability and efficacy.

Pharmacokinetic Comparisons

  • Comparisons of the pharmacokinetic profiles of various formulations of BDP, including 21-BMP, provide insights into their systemic bioavailability and therapeutic potential (Ratner et al., 2012). These studies are crucial for optimizing drug delivery and efficacy.

Environmental Impact Assessment

  • Studies examining the environmental impact of BDP, and its metabolites like 21-BMP, on aquatic organisms provide valuable information on the environmental safety of this medication (Almroth et al., 2015). This research is particularly important for understanding the ecological consequences of pharmaceuticals.

Safety And Hazards

Beclomethasone 21-Monopropionate may cause eye irritation and may be harmful if absorbed through the skin .

Future Directions

The therapeutic effect of inhaled corticosteroids (ICS) may be affected by the metabolism of the drug in the target organ . The total inhaled bioavailability of B-17-MP (lung + oral) was also high (62%) and approximately 36% of this was due to pulmonary absorption .

properties

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33ClO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNPEZLXXKGRTA-XGQKBEPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Beclomethasone 21-Monopropionate

CAS RN

69224-79-9
Record name Beclomethasone 21-propionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69224-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Beclomethasone 21-monopropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069224799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-chloro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.179
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BECLOMETASONE 21-PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W48GW7Z9LK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
LI Harrison, S Kurup, C Wagner, BP Ekholm… - European journal of …, 2002 - Springer
… after the development and validation of assays which could simultaneously measure BDP, beclomethasone 17-monopropionate (17-BMP), beclomethasone 21monopropionate (21-…
Number of citations: 18 link.springer.com
K Foe, HTA Cheung, BN Tattam, KF Brown… - Drug metabolism and …, 1998 - ASPET
… -monopropionate, beclomethasone 21-monopropionate, and … beclomethasone and beclomethasone 21-monopropionate, … (17-BMP), beclomethasone 21-monopropionate (21-BMP), …
Number of citations: 19 dmd.aspetjournals.org
G Würthwein, P Rohdewald - Biopharmaceutics & drug …, 1990 - Wiley Online Library
The relative affinity of beclomethasone (B), beclomethasone‐17‐monopropionate (17‐BMP), beclomethasone‐21‐monopropionate (21‐BMP), and beclomethasone dipropionate (BDP) …
Number of citations: 134 onlinelibrary.wiley.com
K Foe, KF Brown, JP Seale - Biopharmaceutics & drug …, 1998 - Wiley Online Library
… the following sequence, D1, 17-BMP, beclomethasone-21-monopropionate (21-BMP), D3, BOH… (17-BMP), beclomethasone-21-monopropionate (21-BMP), and beclomethasone (BOH). …
Number of citations: 20 onlinelibrary.wiley.com
K Foe, KF Brown, JP Seale - Journal of pharmaceutical sciences, 2000 - Elsevier
… diester for the inhalation therapy of asthma in adults and in children.1,2 BDP may hydrolyze to beclomethasone 17‐monopropionate (17‐BMP), beclomethasone 21‐monopropionate (…
Number of citations: 24 www.sciencedirect.com
LI Harrison, GL Colice, D Donnell, I Soria… - Journal of pharmacy …, 1999 - academic.oup.com
… The remaining components of the total-beclomethasone fraction, namely beclomethasone dipropionate, beclomethasone 21monopropionate and beclomethasone free base, all have …
Number of citations: 58 academic.oup.com
PT Daley‐Yates, AC Price, JR Sisson… - British journal of …, 2001 - Wiley Online Library
… Minor inactive metabolites, beclomethasone 21-monopropionate (B-21-MP) and beclomethasone (BOH), are also formed [1-4]. The chemical structures and relative receptor affinities for …
Number of citations: 252 bpspubs.onlinelibrary.wiley.com
LI Harrison, S Kurup, LZ Chen, BP Ekholm… - European journal of …, 2002 - Springer
Objective. The primary objective was to test the comparability of the pharmacokinetics of beclomethasone dipropionate (BDP) delivered from a pressurized extrafine solution formulation …
Number of citations: 16 link.springer.com
Lipworth - British journal of clinical pharmacology, 1999 - Wiley Online Library
… For beclomethasone dipropionate there is a first-pass biotransformation to both active (beclomethasone-17-monopropionate) and inactive (beclomethasone-21-monopropionate) in …
Number of citations: 40 bpspubs.onlinelibrary.wiley.com
R Nave, R Fisher, N McCracken - Respiratory …, 2007 - respiratory-research.biomedcentral …
… slowly releases des-CIC and BUD in the lung [16, 20–23] Hydrolysis of BDP at positions 17 and 21 results in three different metabolites, ie BMP, beclomethasone-21-monopropionate (…

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